molecular formula C20H16N6O2 B5608313 5-methyl-N-[(E)-(4-quinazolin-4-yloxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide

5-methyl-N-[(E)-(4-quinazolin-4-yloxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide

Cat. No.: B5608313
M. Wt: 372.4 g/mol
InChI Key: OIHAGOWWJMRFMM-FOKLQQMPSA-N
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Description

5-methyl-N-[(E)-(4-quinazolin-4-yloxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide is a complex organic compound that features a quinazoline moiety linked to a pyrazole ring

Properties

IUPAC Name

5-methyl-N-[(E)-(4-quinazolin-4-yloxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O2/c1-13-10-18(25-24-13)19(27)26-23-11-14-6-8-15(9-7-14)28-20-16-4-2-3-5-17(16)21-12-22-20/h2-12H,1H3,(H,24,25)(H,26,27)/b23-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHAGOWWJMRFMM-FOKLQQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)OC3=NC=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)OC3=NC=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[(E)-(4-quinazolin-4-yloxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the quinazoline derivative, which can be synthesized by refluxing anthranilic acid with acetic anhydride in acetic acid . The pyrazole ring can be introduced through a cyclization reaction involving appropriate hydrazine derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[(E)-(4-quinazolin-4-yloxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline or pyrazole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce reduced quinazoline derivatives.

Scientific Research Applications

5-methyl-N-[(E)-(4-quinazolin-4-yloxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antibacterial properties.

Mechanism of Action

The mechanism of action of 5-methyl-N-[(E)-(4-quinazolin-4-yloxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline derivatives: Such as erlotinib and gefitinib, which are used in cancer treatment.

    Pyrazole derivatives: Known for their anti-inflammatory and analgesic properties.

Uniqueness

What sets 5-methyl-N-[(E)-(4-quinazolin-4-yloxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide apart is its unique combination of a quinazoline and pyrazole moiety, which may confer distinct biological activities and chemical properties .

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